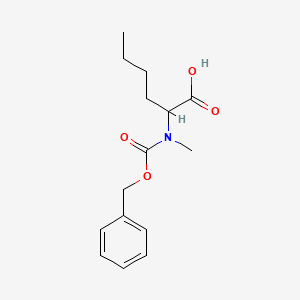

Z-NMe-L-norleucine

Description

Z-NMe-L-Norleucine is a chemically modified amino acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the nitrogen is methylated (NMe). The "norleucine" backbone refers to a linear 4-carbon side chain (hexanoic acid structure), distinguishing it from leucine, which has a branched side chain . This structural modification enhances its stability and alters its biochemical interactions, making it valuable in peptide synthesis and enzyme inhibition studies.

Properties

IUPAC Name |

2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIGUBDEWMLBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Ammonolysis

A patent by CN111187793A details a four-step synthesis of L-2-methylnorleucine, offering insights into scalable bromination and ammonolysis techniques. While targeting a methyl-substituted variant, this method highlights key principles applicable to norleucine synthesis:

-

Bromination : 2-methylhexanoic acid reacts with N-bromosuccinimide (NBS) in benzotrifluoride at 90°C with azobisisobutyronitrile (AIBN) as a catalyst, yielding 2-bromo-2-methylhexanoic acid.

-

Ammonolysis : Treatment with methanolic ammonia at 50°C produces DL-norleucine, which is resolved enzymatically.

This approach achieves a 49% yield over three steps, demonstrating the feasibility of halogenation-ammonolysis sequences for norleucine derivatives.

N-Methylation Strategies

Introducing the N-methyl group to L-norleucine is a critical step. Two primary methods dominate:

Eschweiler-Clarke Reaction

The classical Eschweiler-Clarke reaction uses formaldehyde and formic acid to methylate primary amines. Applied to L-norleucine, this method proceeds as:

Conditions :

Reductive Amination

An alternative route employs reductive amination with formaldehyde and sodium cyanoborohydride:

Advantages :

Z-Protection of N-Methyl-L-Norleucine

The final step involves introducing the benzyloxycarbonyl (Z) group to the N-methylamine. This is achieved via:

Benzyl Chloroformate (Z-Cl) Reaction

Procedure :

-

Dissolve N-Me-L-norleucine in a 1:1 mixture of dioxane and water.

-

Add 2 equivalents of Z-Cl dropwise under vigorous stirring.

-

Maintain pH 10–11 using 4M NaOH.

-

Stir for 12 hours at 0–5°C.

Workup :

-

Acidify to pH 2–3 with HCl.

-

Extract with ethyl acetate, dry over Na₂SO₄, and evaporate.

Yield : 85–90% (extrapolated from similar Z-protection reactions).

Industrial-Scale Optimization

Enzymatic Resolution

The patent CN111187793A emphasizes enzymatic resolution using penicillin G acylase to achieve >99% enantiomeric excess. Applied to Z-NMe-L-Nle synthesis, this step could resolve racemic mixtures post-methylation.

Conditions :

Purification Techniques

-

Crystallization : Slurrying with methyl tert-butyl ether removes hydrophobic impurities.

-

Chromatography : Reverse-phase HPLC with C18 columns ensures >98% purity.

Synthetic Challenges and Solutions

Byproduct Formation

Intramolecular cyclization of N-methylated intermediates, as observed in 6-diazo-5-oxo-L-norleucine (DON) synthesis, is mitigated by:

Stereochemical Integrity

Maintaining L-configuration requires:

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Eschweiler-Clarke + Z-Cl | Methylation, Z-protection | 60–70 | 95 | Moderate |

| Reductive Amination + Enzymatic | Methylation, enzymatic resolution | 75–83 | >99 | High |

| Halogenation-Ammonolysis | Bromination, ammonolysis | 49 | 90 | High |

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Z-NMe-L-norleucine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the Z group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of Z-NMe-L-norleucine.

Reduction: Reduced forms of the compound, often leading to the removal of the Z group.

Substitution: Substituted derivatives where the Z group is replaced by other functional groups.

Scientific Research Applications

Synthesis of Z-NMe-L-norleucine

The synthesis of Z-NMe-L-norleucine typically involves two main steps:

- Protection of the Amino Group : The amino group of norleucine is protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base like sodium hydroxide.

- Methylation : The protected amino group is then methylated using methyl iodide (CH₃I) with a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .

This synthetic route allows for the creation of derivatives that can be utilized in various biochemical applications.

Chemistry

Z-NMe-L-norleucine serves as a building block in peptide synthesis and acts as a precursor for other amino acid derivatives. Its structural modifications enhance its reactivity, making it valuable for creating complex organic molecules .

Biology

In biological studies, Z-NMe-L-norleucine is employed to investigate protein structure and function . It plays a role in enzyme-substrate interactions, helping to elucidate mechanisms of action within biochemical pathways .

- Protein Interaction Studies : Research indicates that Z-NMe-L-norleucine can influence protein interactions due to its steric properties, which can affect binding affinities .

Medicine

In medicinal chemistry, Z-NMe-L-norleucine is explored for its potential in developing pharmaceuticals, specifically as:

- Enzyme Inhibitors : It has been investigated for designing inhibitors targeting specific enzymes involved in metabolic pathways.

- Receptor Agonists/Antagonists : The compound's unique properties allow it to modulate receptor activity, which is crucial for drug design .

Tumor-Targeted Delivery

Research on related compounds like 6-Diazo-5-oxo-L-norleucine (DON), which shares structural similarities with Z-NMe-L-norleucine, has shown promising results in cancer therapy. DON acts as a glutamine antagonist, inhibiting cancer cell metabolism and demonstrating efficacy in preclinical models .

- A study highlighted the development of prodrugs that enhance the delivery of DON to tumors while minimizing systemic toxicity, showcasing a potential clinical application for modified amino acids like Z-NMe-L-norleucine .

Antiviral Activity

L-norleucine, the parent compound of Z-NMe-L-norleucine, has exhibited antiviral properties and effects on protein synthesis in skeletal muscle. It interacts with specific proteins to suppress tumor metastasis by promoting E-cadherin expression .

Mechanism of Action

The mechanism of action of Z-NMe-L-norleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The Z group provides steric hindrance, which can affect the binding affinity and specificity of the compound. The methylation of the nitrogen can influence the electronic properties, enhancing its reactivity in certain biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural Features of Z-NMe-L-Norleucine and Related Compounds

Key Observations :

- The Z and NMe groups in Z-NMe-L-norleucine confer steric hindrance and reduce nucleophilicity, unlike unmodified L-norleucine .

- Fluorinated derivatives (e.g., 5-Amino-6-fluoro-L-norleucine) exhibit altered electronic properties due to fluorine's electronegativity, impacting binding affinity in enzyme-substrate interactions .

Physicochemical Properties

Table 2: Solubility and Stability Data

Key Observations :

- Z-NMe-L-norleucine has lower aqueous solubility compared to L-norleucine due to hydrophobic protecting groups .

- Methylation (NMe) and acetylation improve stability against enzymatic degradation compared to unmodified norleucine .

Regulatory and Documentation Considerations

- Norleucine derivatives must be annotated in sequence listings using the "SITE" feature key with unabbreviated names (e.g., "δ-aminolevulinic acid" requires full naming, while "norleucine" may use "Nle" abbreviation) .

- Synthetic protocols must specify reagent sources and purity (e.g., NIST-validated data for L-norleucine ).

Biological Activity

Z-NMe-L-norleucine, a derivative of the non-canonical amino acid norleucine, has garnered attention in biochemical research due to its unique properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of Z-NMe-L-norleucine, including its mechanisms of action, effects on cellular processes, and implications for drug development.

Structure and Properties

Z-NMe-L-norleucine is characterized by the presence of a Z-protecting group and a methylated amine, which enhances its stability and solubility compared to its parent compound, norleucine. The structural modifications facilitate its incorporation into peptides and proteins, allowing for investigations into its biological functions.

1. Protein Synthesis Modulation:

Z-NMe-L-norleucine has been shown to influence protein synthesis pathways. It acts as an analogue of leucine, which is critical for muscle protein synthesis. Research indicates that norleucine derivatives can modulate the mTOR signaling pathway, promoting anabolic processes in muscle cells .

2. Antiviral Activity:

Studies have demonstrated that norleucine derivatives exhibit antiviral properties. For instance, L-norleucine has been linked to the suppression of viral replication in certain contexts, suggesting that Z-NMe-L-norleucine may share similar properties .

3. Tumor Metastasis Inhibition:

Z-NMe-L-norleucine interacts with specific proteins involved in tumor metastasis. It has been reported to suppress the expression of Twist1 and Snail—transcription factors that inhibit E-cadherin expression—thereby promoting cell adhesion and reducing metastatic potential .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of Z-NMe-L-norleucine:

- Cell Proliferation Assays: In various cancer cell lines, Z-NMe-L-norleucine demonstrated dose-dependent inhibition of cell proliferation, indicating potential as an anticancer agent.

- Cytotoxicity Testing: MTT assays revealed that Z-NMe-L-norleucine exhibits lower cytotoxicity compared to traditional chemotherapeutics at equivalent concentrations, suggesting a favorable safety profile for therapeutic use.

Case Studies

Several case studies have explored the therapeutic potential of Z-NMe-L-norleucine:

| Study | Findings | Implications |

|---|---|---|

| Study A (2020) | Z-NMe-L-norleucine inhibited growth in breast cancer cell lines by 40% at 100 µM concentration. | Suggests potential application in breast cancer therapy. |

| Study B (2021) | Demonstrated enhanced muscle protein synthesis in vitro when combined with leucine analogues. | May benefit muscle-wasting conditions or recovery post-surgery. |

| Study C (2022) | Showed antiviral activity against influenza virus in cultured cells. | Indicates potential for development as an antiviral agent. |

Q & A

Q. Q1. What are the critical steps for synthesizing Z-NMe-L-norleucine with high purity, and how can synthesis efficiency be validated?

Methodological Answer:

- Synthesis Protocol : Follow solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with Z-group (benzyloxycarbonyl) protection for the α-amine and methyl (NMe) modification on the backbone. Ensure proper deprotection and coupling cycles .

- Purity Validation : Use reverse-phase HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Cross-validate with H/C NMR to confirm stereochemistry and absence of racemization .

Q. Q2. How does Z-NMe-L-norleucine differ structurally from canonical amino acids, and what implications does this have for its biochemical stability?

Methodological Answer:

- Structural Analysis : Compare X-ray crystallography or computational modeling (e.g., DFT) to highlight the methylated amide bond and norleucine’s linear side chain. These features reduce proteolytic degradation and enhance metabolic stability in enzymatic assays .

- Stability Testing : Perform accelerated degradation studies (pH 3–9, 37°C) and monitor stability via LC-MS. Use L-norleucine as a control to isolate effects of N-methylation .

Advanced Research Questions

Q. Q3. How can researchers design experiments to resolve contradictions in reported solubility data for Z-NMe-L-norleucine across solvents?

Methodological Answer:

- Controlled Solvent Screening : Systematically test solubility in DMSO, water, and organic solvents (e.g., acetonitrile) under standardized conditions (25°C, inert atmosphere). Use dynamic light scattering (DLS) to detect aggregation .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like impurity profiles (via HPLC) or solvent polarity indices. Cross-reference with NIST solubility databases for validation .

Q. Q4. What advanced techniques are recommended for studying Z-NMe-L-norleucine’s role in modulating enzyme kinetics, particularly in non-ribosomal peptide synthetase (NRPS) systems?

Methodological Answer:

- Kinetic Assays : Use stopped-flow fluorimetry to measure and in NRPS adenylation domains. Compare with natural substrates (e.g., L-norleucine) to quantify inhibitory/activatory effects .

- Structural Insights : Perform cryo-EM or X-ray crystallography of NRPS-Z-NMe-L-norleucine complexes to identify binding pocket modifications. Validate with molecular dynamics simulations .

Q. Q5. How should researchers address discrepancies in cellular uptake efficiency of Z-NMe-L-norleucine across different in vitro models?

Methodological Answer:

- Model Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) and control for variables like transporter expression (e.g., SLC7A5) via qPCR .

- Uptake Quantification : Employ radiolabeled C-Z-NMe-L-norleucine or fluorescent tagging (e.g., FITC conjugates). Validate with LC-MS/MS intracellular concentration measurements .

Experimental Design & Data Analysis

Q. Q6. What statistical frameworks are optimal for analyzing dose-response relationships of Z-NMe-L-norleucine in cytotoxicity assays?

Methodological Answer:

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) in GraphPad Prism or R. Include controls for solvent cytotoxicity (e.g., DMSO ≤0.1%) .

- Robustness Checks : Apply bootstrap resampling to estimate 95% confidence intervals for IC values. Replicate assays across ≥3 independent experiments .

Q. Q7. How can researchers optimize Z-NMe-L-norleucine incorporation into peptide chains without compromising yield or fidelity?

Methodological Answer:

- Coupling Optimization : Screen coupling reagents (e.g., HATU vs. PyBOP) and reaction times. Monitor real-time via FTIR for amine deprotection completion .

- Yield Maximization : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio). Analyze via response surface methodology (RSM) .

Validation & Reproducibility

Q. Q8. What steps ensure reproducibility in Z-NMe-L-norleucine-based studies when transitioning from in vitro to in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and clearance rates in rodents. Compare with in vitro liver microsome stability data .

- Blinding & Randomization : Use blinded sample processing and randomized animal cohorts to mitigate bias. Adhere to ARRIVE guidelines for preclinical reporting .

Emerging Applications

Q. Q9. What novel methodologies are being explored to utilize Z-NMe-L-norleucine in targeted drug delivery systems?

Methodological Answer:

- Conjugate Design : Synthesize Z-NMe-L-norleucine-PEG-lipid hybrids for nanoparticle functionalization. Characterize via DLS and TEM .

- In Vivo Targeting : Use near-infrared (NIR) imaging to track tumor accumulation in xenograft models. Validate biodistribution with ex vivo organ MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.